3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family . These compounds are N-heterocyclic and have a significant impact in medicinal chemistry . They have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . In one study, a family of pyrazolo[1,5-a]pyrimidines (PPs) was identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Physical and Chemical Properties Analysis
The molecular formula of this compound is C8H4F3N3O2 and its molecular weight is 231.13 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Structural Analysis
- 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been utilized in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. For instance, Usachev et al. (2012) demonstrated the regioselective synthesis of trifluoromethyl and difluoromethylpyrazolo[1,5-c]pyrimidines, highlighting the compound's utility in producing complex molecular structures Usachev et al., 2012.
- Liu et al. (2016) reported on the synthesis of a compound using this compound, noting its distinct inhibition of cancer cell proliferation, demonstrating the compound's potential in medicinal chemistry Liu et al., 2016.
Biological Activity and Potential Applications
- The compound's derivatives have been explored for their potential anticancer activity. Kumar et al. (2016) synthesized novel ethyl 2,4-disubstituted 8-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-9-carboxylate derivatives and identified several compounds with promising anticancer properties Kumar et al., 2016.
- Burgart et al. (2020) synthesized new pyrazolo[1,5-a]pyrimidinones functionalized with the tolylhydrazone fragment and discovered that these derivatives have pronounced analgesic activity. A trifluoromethyl-containing analog selectively inhibited carboxylesterase Burgart et al., 2020.
Chemical Synthesis and Methodologies
- Jismy et al. (2018) reported an efficient two-step synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines, highlighting the role of this compound in facilitating new synthetic routes for fluorinated compounds Jismy et al., 2018.
Mechanism of Action
Target of Action
Similar pyrazolo[1,5-a]pyrimidine derivatives have been reported to target transient receptor potential canonical 6 (trpc6) channels , which are non-selective cation channels involved in various physiological processes, including cancer progression .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidine derivatives can interact with their targets through various mechanisms, such as inhibiting enzymatic activity .
Biochemical Pathways
Given the potential target of trpc6 channels, it can be inferred that the compound may influence calcium signaling pathways, which play crucial roles in various cellular processes, including cell proliferation and apoptosis .
Result of Action
Similar pyrazolo[1,5-a]pyrimidine derivatives have shown significant inhibitory activity in cancer cells .
Future Directions
The pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have potential applications in the field of medicinal chemistry . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Properties
IUPAC Name |
3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)5-2-13-14-3-4(7(15)16)1-12-6(5)14/h1-3H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDCZMVDVXIEGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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